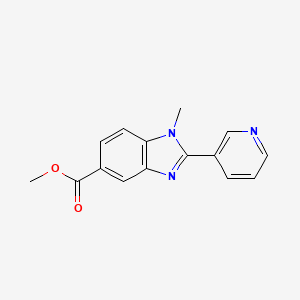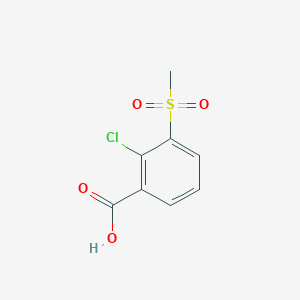
2-chloro-3-(Methylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-3-(Methylsulfonyl)benzoic acid can be achieved through the oxidation of 2-chloro-4-(methylsulfonyl)toluene using a Cu(I)- and HNO3-catalyzed process . The optimized reaction conditions include a temperature of 160°C , an oxygen pressure of 1.5 MPa , and a HNO3 concentration of 25 wt% . The reaction uses 1.0 mol% CuI as a catalyst and achieves an excellent yield of 84.2% with a purity of 99.7% .
Industrial Production Methods: The industrial production of this compound typically involves the same Cu(I)- and HNO3-catalyzed oxidation process due to its high yield and purity . This method is preferred over traditional processes as it significantly reduces the amount of HNO3 required and minimizes NOx emissions .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-3-(Methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the chlorine or methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include HNO3 and CuI as a catalyst.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Scientific Research Applications
2-chloro-3-(Methylsulfonyl)benzoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloro-3-(Methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is known to exert its effects through chemical interactions with biological molecules .
Comparison with Similar Compounds
- 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid
- 4-chloro-2-methylbenzoic acid
Comparison: 2-chloro-3-(Methylsulfonyl)benzoic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher solubility in organic solvents and a different reactivity profile .
Properties
Molecular Formula |
C8H7ClO4S |
|---|---|
Molecular Weight |
234.66 g/mol |
IUPAC Name |
2-chloro-3-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
FPKXNAFZBMSRNR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)


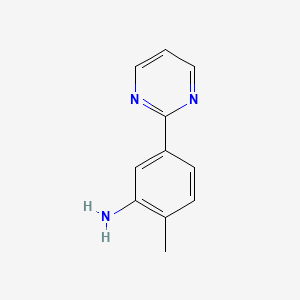
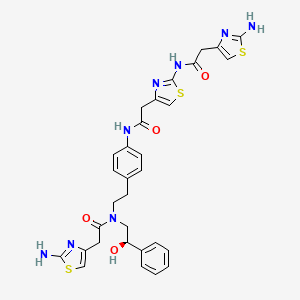

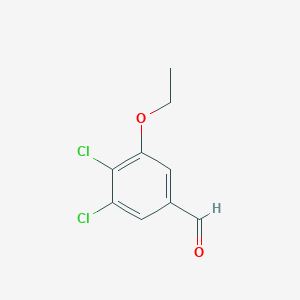

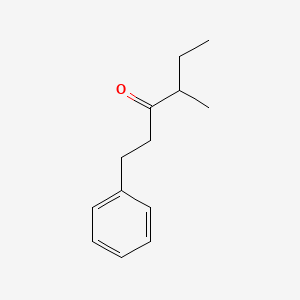
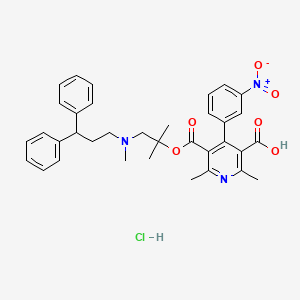

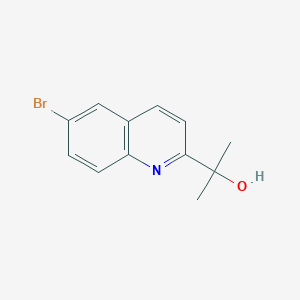
![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)
